molecular formula C8H8N2O B1425190 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190322-98-5

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

Cat. No. B1425190
M. Wt: 148.16 g/mol
InChI Key: ZQZHIBLCNOUOEM-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 6-methylpyrrolo[3,2-b]pyridin-2(3H)-one, is a heterocyclic organic compound with a molecular formula of C7H7NO. This compound is structurally related to pyridine, but with a methyl group attached to the 6th position of the ring. 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a colorless solid that is soluble in polar solvents. It is used in various scientific research applications, such as drug synthesis and biological research.

Scientific Research Applications

Synthesis Techniques

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one and its derivatives have been a focus in synthetic chemistry research. Notable work includes the synthesis of 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, which provides a method to prepare derivatives with specific N-1 substituents (Schneller et al., 1984). Another study describes an efficient tandem intermolecular one-pot synthesis method for pyrrolo[3,2-c]pyridinone derivatives, using a green solvent (Zhang et al., 2017).

Chemical Reactions and Properties

Research on the reactivity of these compounds includes exploring their potential in forming various substituted and functionalized derivatives. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines was developed, demonstrating the versatility of these compounds in synthesizing various N6-substituted analogues (Nechayev et al., 2013). Similarly, a study focused on creating poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives through a metal-free, efficient method, highlighting the compound's adaptability in chemical synthesis (Li et al., 2020).

Biological Applications and Research

In the realm of medicinal chemistry, derivatives of 6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one have been investigated for their potential therapeutic applications. For example, a study synthesized novel nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, and evaluated their antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, demonstrating their potential in cancer research (Carbone et al., 2013).

properties

IUPAC Name

6-methyl-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(9-4-5)3-8(11)10-7/h2,4H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZHIBLCNOUOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718872
Record name 6-Methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one

CAS RN

1190322-98-5
Record name 1,3-Dihydro-6-methyl-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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